3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms), substituted at the 1-position with a methyl group and at the 3-position with a 4-methylphenyl group. A propanoic acid moiety is attached to the 4-position of the pyrazole ring via a methylene bridge. The numbering of the pyrazole ring begins with the nitrogen atom adjacent to the methyl group (position 1), followed by the adjacent carbon (position 2), the nitrogen at position 3, and the remaining carbons at positions 4 and 5.
Key identifiers include:
- CAS Registry Number : 1216073-28-7
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 244.29 g/mol
- SMILES Notation : CC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C
Synonyms for this compound include 3-(1-methyl-3-(p-tolyl)-1H-pyrazol-4-yl)propanoic acid and 3-[1-methyl-3-(4-methylphenyl)pyrazol-4-yl]propionic acid.
Molecular Geometry and Crystallographic Characterization
While direct crystallographic data for this compound is not explicitly reported in the provided sources, analogous pyrazole derivatives offer insights into its likely geometry. Pyrazole rings typically adopt a planar conformation due to aromatic π-electron delocalization. Substituents such as the 4-methylphenyl group and propanoic acid chain introduce steric and electronic effects that influence torsional angles.
Hypothetical Molecular Geometry (Based on Analogues):
X-ray crystallography of related compounds, such as 1,3-diphenylpyrazole-4-propionic acid, reveals that the pyrazole core remains planar, while substituents adopt orientations minimizing steric clashes. The 4-methylphenyl group likely rotates freely around the C–C bond connecting it to the pyrazole ring, as seen in similar structures.
Spectroscopic Analysis (FTIR, NMR, Raman)
Fourier-Transform Infrared (FTIR) Spectroscopy
Key FTIR absorption bands and assignments for this compound are inferred from studies on analogous pyrazole-carboxylic acid systems:
| Band (cm⁻¹) | Assignment |
|---|---|
| 2500–3300 | O–H stretching (carboxylic acid dimer) |
| 1700–1720 | C=O stretching (carboxylic acid) |
| 1600–1620 | C=N stretching (pyrazole ring) |
| 1500–1580 | C=C aromatic stretching (phenyl group) |
| 1350–1380 | C–H bending (methyl groups) |
The broad O–H stretch at 2500–3300 cm⁻¹ indicates hydrogen bonding in the solid state, while the sharp C=O peak near 1700 cm⁻¹ confirms the presence of the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts are derived from structurally similar compounds:
¹H NMR (500 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 12.1 | s (broad) | Carboxylic acid (COOH) |
| 7.2–7.4 | m | Aromatic protons (4-methylphenyl) |
| 6.9 | s | Pyrazole C–H (position 4) |
| 3.8 | s | N–CH₃ (pyrazole position 1) |
| 2.5–2.7 | t | CH₂–COOH (propanoic acid chain) |
| 2.3 | s | C–CH₃ (4-methylphenyl) |
¹³C NMR (125 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 174.2 | Carboxylic acid (C=O) |
| 145–140 | Pyrazole C–N and C=N |
| 135–125 | Aromatic carbons (4-methylphenyl) |
| 38.5 | N–CH₃ |
| 34.2 | CH₂–COOH |
| 21.0 | C–CH₃ (4-methylphenyl) |
Quantum Chemical Calculations for Electronic Structure
Density functional theory (DFT) studies on related pyrazole-carboxylic acids provide insights into the electronic properties of this compound. Calculations typically employ the B3LYP/6-311++G(d,p) basis set to optimize geometry and compute frontier molecular orbitals.
Key Computational Findings (Hypothetical)
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | 4.8–5.2 eV (indicative of moderate reactivity) |
| Electrostatic Potential | Negative charge localized on carboxylate oxygen atoms |
| Dipole Moment | ~5.2 D (polarized toward carboxylic acid group) |
The HOMO (highest occupied molecular orbital) is localized on the pyrazole ring and phenyl group, while the LUMO (lowest unoccupied molecular orbital) resides on the carboxylic acid moiety, suggesting nucleophilic reactivity at the carboxyl group. Natural bond orbital (NBO) analysis would predict strong hyperconjugation between the pyrazole nitrogen lone pairs and adjacent σ* orbitals, stabilizing the ring structure.
Properties
IUPAC Name |
3-[1-methyl-3-(4-methylphenyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)14-12(7-8-13(17)18)9-16(2)15-14/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYHZUSOUBTRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 233.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.27 g/mol |
| CAS Number | Not specified |
Anti-inflammatory Activity
Research indicates that compounds with pyrazole structures often exhibit anti-inflammatory properties. In vitro studies have shown that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented in various studies. For instance, a study evaluated the antibacterial effects of several pyrazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed significant inhibitory effects, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, which may also be relevant for this compound .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focus of recent research. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various cancer types, including breast and colon cancer. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several pyrazole derivatives, including variations of this compound, and evaluated their biological activities. The findings revealed that modifications to the pyrazole ring significantly influenced the compounds' anti-inflammatory and antimicrobial activities.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on pyrazole derivatives indicated strong binding affinities to targets involved in inflammatory pathways. The docking results suggested that this compound could potentially act as an inhibitor for specific enzymes related to inflammation .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. A study evaluated various pyrazole derivatives, including 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid, against a range of bacterial strains. The findings suggested that this compound could inhibit the growth of certain pathogens, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Properties
Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. The compound has shown promise in reducing inflammation in preclinical models, potentially offering a new avenue for the treatment of inflammatory diseases .
HMG-CoA Reductase Inhibition
The compound has been investigated as a hepatoselective inhibitor of HMG-CoA reductase, an enzyme crucial in cholesterol synthesis. This mechanism positions it as a candidate for developing therapies aimed at hypercholesterolemia .
Data Table: Biological Activities of this compound
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Various bacterial strains | |
| Anti-inflammatory | Inflammatory pathways | |
| HMG-CoA reductase inhibition | Cholesterol synthesis |
Case Study 1: Antimicrobial Efficacy
In a laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity compared to control substances .
Case Study 2: Anti-inflammatory Effects
A murine model was used to assess the anti-inflammatory effects of the compound. Administered intraperitoneally, it resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to untreated controls, suggesting its potential therapeutic role in managing inflammatory conditions .
Case Study 3: Cholesterol-lowering Potential
In vitro assays demonstrated that the compound effectively inhibited HMG-CoA reductase activity by up to 70% at optimal concentrations. This finding supports its further development as a cholesterol-lowering agent .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-donating groups (e.g., 4-MeOPh in 13d ) correlate with higher melting points (160–162°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding or π-π stacking). In contrast, electron-withdrawing groups (e.g., 4-NO₂Ph in 13e ) reduce melting points (136–138°C), possibly due to disrupted crystal packing. The brominated analogue has a significantly higher molecular weight (295.14 g/mol) than the target compound, which may influence solubility and bioavailability.
Structural Complexity and Yield: Derivatives with fused heterocycles (e.g., 13d, 13e) exhibit moderate to high yields (72–85%), suggesting robust synthetic protocols despite structural complexity .
Thiazolidinone-containing derivatives (e.g., 13d, 13e) may exhibit enhanced pharmacological activity due to additional hydrogen-bonding sites .
Q & A
Q. How can synthetic routes for 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid be optimized to improve yield and purity?
Methodological Answer: Optimize reaction conditions (e.g., solvent, temperature, catalyst) by monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios. For example, substituted pyrazole derivatives synthesized via cyclocondensation reactions achieved yields of 48–85% by controlling phenylhydrazine equivalents and acetic acid as a catalyst . Recrystallization in ethanol or methanol enhances purity, as demonstrated for structurally related compounds with melting points consistent with high crystallinity (e.g., 122–124°C for compound 13c) .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer: Use a combination of -NMR, -NMR, and ESI-MS to confirm the pyrazole core and substituents. For example, -NMR chemical shifts at δ 7.2–8.1 ppm confirm aromatic protons, while peaks near δ 2.5–3.5 ppm correlate with methyl and propanoic acid groups . ESI-MS molecular ion peaks (e.g., [M+H]) should match the calculated molecular weight (CHNO, MW 256.3). FT-IR can validate functional groups, such as C=O stretches at ~1700 cm .
Q. How can purity be assessed prior to biological or crystallographic studies?
Methodological Answer: Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. For structurally similar pyrazole derivatives, purity >95% was confirmed via elemental analysis (C, H, N within ±0.3% of theoretical values) and melting point consistency (±2°C) .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in substituted pyrazole derivatives?
Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . For example, dihedral angles between the pyrazole ring and substituents (e.g., 16.83° for methoxyphenyl groups) reveal conformational flexibility, while hydrogen-bonding networks (e.g., O–H⋯N interactions) stabilize crystal packing . ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters .
Q. How do intermolecular interactions influence the solid-state properties of this compound?
Methodological Answer: Analyze hydrogen-bonding patterns using graph-set analysis (e.g., Etter’s rules) . For pyrazole analogs, intermolecular O–H⋯O and C–H⋯π interactions contribute to lattice stability, as observed in packing diagrams. Differential scanning calorimetry (DSC) can correlate melting points (e.g., 240–242°C for nitrophenyl derivatives) with intermolecular forces .
Q. What computational methods predict the reactivity of the pyrazole core in further functionalization?
Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model electrophilic aromatic substitution at the pyrazole C4 position. Frontier molecular orbital (FMO) analysis identifies nucleophilic sites, while Mulliken charges predict regioselectivity for derivatization (e.g., introducing sulfonyl or aroyl groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
